molecular formula C24H23N5O2 B6441190 2-(1H-indol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2549025-90-1

2-(1H-indol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B6441190
CAS No.: 2549025-90-1
M. Wt: 413.5 g/mol
InChI Key: JCNGVKGMIXOZKF-UHFFFAOYSA-N
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Description

This compound features a central ethanone linker bridging a 1H-indol-1-yl group and a substituted piperidine ring. The piperidine moiety is functionalized with a pyrimidin-2-yloxy group at the 4-position, which further incorporates a pyridin-4-yl substituent at the pyrimidine’s 5-position.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c30-23(17-29-12-7-19-3-1-2-4-22(19)29)28-13-8-21(9-14-28)31-24-26-15-20(16-27-24)18-5-10-25-11-6-18/h1-7,10-12,15-16,21H,8-9,13-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNGVKGMIXOZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Indole-Pyrimidine Hybrids

1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(pyridin-4-yl)ethan-1-one (Compound 27)
  • Structural Similarities: Ethanone linker connecting a substituted indoline (4-fluoroindolin-1-yl) to a pyridin-4-yl group. Pyrimidine core (pyrrolo[2,3-d]pyrimidin-4-amine) fused with a pyrrole ring.
  • Key Differences :
    • Target compound uses a 1H-indol-1-yl group, whereas Compound 27 employs a 4-fluoroindolin-1-yl moiety.
    • The pyrimidine in Compound 27 is fused with a pyrrole, contrasting with the standalone pyrimidin-2-yloxy group in the target compound.
  • Synthesis : 69% yield via coupling of 5-(indol-5-yl)pyrrolo[2,3-d]pyrimidin-4-amine with 2-(pyridin-4-yl)acetic acid .
  • Characterization : 1H NMR (DMSO-d6) confirms aromatic proton environments (δ 8.47–8.58 ppm for pyridin-4-yl protons) .
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one (Compound 19)
  • Structural Comparison :
    • Replaces pyridin-4-yl with 5-chloropyridin-2-yl, introducing steric and electronic variations.
  • Synthesis : 64% yield using 2-(5-chloropyridin-2-yl)acetic acid .
  • Implications : Chlorine substitution may enhance lipophilicity but reduce solubility compared to pyridin-4-yl derivatives .

Piperidine-Substituted Pyrimidinones from Patent Literature

2-(2-Methyl-2H-Indazol-5-yl)-7-(Piperidin-4-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One
  • Structural Features: Pyrido[1,2-a]pyrimidin-4-one core instead of ethanone-indole-pyrimidine. Piperidin-4-yl substituent at position 5.
  • Relevance : Highlights the pharmaceutical utility of piperidine-substituted heterocycles, though the core scaffold differs significantly .
2-(3-(Difluoromethoxy)-4-Methoxyphenyl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One (Compound 35)
  • Difluoromethoxy and methoxy groups on the phenyl ring may improve metabolic stability .

Substituent-Driven Variations in Piperidine Derivatives

1-[4-({5-Amino-6-[4-(Dimethylamino)Piperidin-1-yl]-2-Methylpyrimidin-4-yl}Oxy)Phenyl]Ethan-1-One
  • Structural Parallels: Piperidine substituted with dimethylamino group at position 4. Pyrimidine-aryl ether linkage analogous to the target compound’s pyrimidin-2-yloxy-piperidine.
  • Implications: The dimethylamino group enhances solubility and modulates target binding via protonation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Notable Features
Target Compound Ethanone-Indole-Pyrimidine-Piperidine Pyridin-4-yl, Pyrimidin-2-yloxy-Piperidine N/A Balanced aromatic/hydrophobic interactions
Compound 27 Ethanol-Indoline-Pyrrolo-Pyrimidine Pyridin-4-yl, 4-Fluoroindoline 69% NMR-confirmed pyridin-4-yl environment
Compound 19 Ethanol-Indoline-Pyrrolo-Pyrimidine 5-Chloropyridin-2-yl 64% Enhanced lipophilicity
2-(2-Methyl-2H-Indazol-5-yl)-7-(Piperidin-4-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One Pyrido-Pyrimidinone Piperidin-4-yl, Indazol-5-yl N/A Distinct scaffold for kinase inhibition
1-[4-({5-Amino-6-[4-(Dimethylamino)Piperidin-1-yl]-2-Methylpyrimidin-4-yl}Oxy)Phenyl]Ethan-1-One Pyrimidine-Piperidine Dimethylamino-Piperidine N/A Improved solubility via basic substituent

Research Findings and Implications

  • Synthetic Feasibility: Ethanol-indole-pyrimidine hybrids (e.g., Compounds 19 and 27) are synthesized in moderate yields (64–69%), suggesting feasible routes for the target compound .
  • Substituent Effects: Pyridin-4-yl (Compound 27) offers planar aromaticity for π-π stacking, while 5-chloropyridin-2-yl (Compound 19) introduces steric hindrance . Piperidine substituents (e.g., dimethylamino in ) modulate solubility and target engagement.
  • Patent Trends: Pyrido-pyrimidinones (e.g., ) prioritize rigid scaffolds, whereas the target compound’s flexible ethanone linker may enable broader conformational adaptability.

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